molecular formula C14H15N3O2S B14100354 ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate

ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate

Cat. No.: B14100354
M. Wt: 289.35 g/mol
InChI Key: HYCVXYSPKQNDFC-OQLLNIDSSA-N
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Description

Ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a benzylidenehydrazinyl group at the 2-position and an ethyl acetate group at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-aminothiazole with benzaldehyde to form the benzylidenehydrazinyl intermediate, followed by esterification with ethyl bromoacetate. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted thiazole derivatives.

Scientific Research Applications

Ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

ethyl 2-[2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H15N3O2S/c1-2-19-13(18)8-12-10-20-14(16-12)17-15-9-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,16,17)/b15-9+

InChI Key

HYCVXYSPKQNDFC-OQLLNIDSSA-N

Isomeric SMILES

CCOC(=O)CC1=CSC(=N1)N/N=C/C2=CC=CC=C2

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NN=CC2=CC=CC=C2

Origin of Product

United States

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